![molecular formula C15H16ClN B11954708 3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline CAS No. 84474-00-0](/img/structure/B11954708.png)
3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline is an organic compound with the molecular formula C15H14ClN It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position Additionally, the nitrogen atom is bonded to a 4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methylaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the preparation of dyes, pigments, and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug design and development. Its structural features make it a candidate for the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into the synthesis of agrochemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methylaniline: Similar structure but lacks the 4-methylphenylmethyl group.
4-chloro-3-methylaniline: Chlorine and methyl groups are positioned differently on the aniline ring.
3-chloro-N-(4-methylphenyl)aniline: Similar structure but lacks the methyl group on the aniline ring.
Uniqueness
3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline is unique due to the presence of both chlorine and methyl substituents on the aniline ring, as well as the 4-methylphenylmethyl group attached to the nitrogen atom. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
84474-00-0 |
|---|---|
Molecular Formula |
C15H16ClN |
Molecular Weight |
245.74 g/mol |
IUPAC Name |
3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline |
InChI |
InChI=1S/C15H16ClN/c1-11-3-6-13(7-4-11)10-17-14-8-5-12(2)15(16)9-14/h3-9,17H,10H2,1-2H3 |
InChI Key |
ODZRBTUVRQUISV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC(=C(C=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


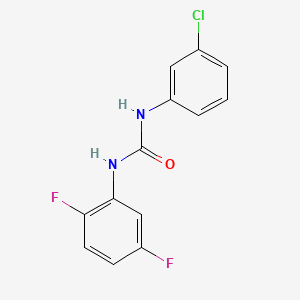
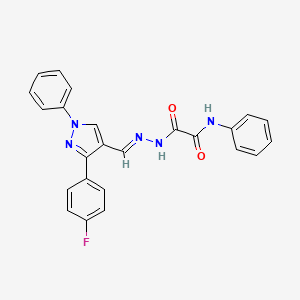
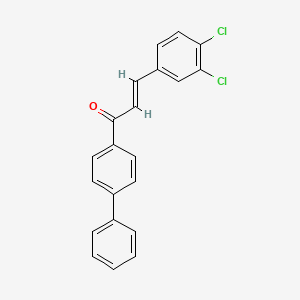
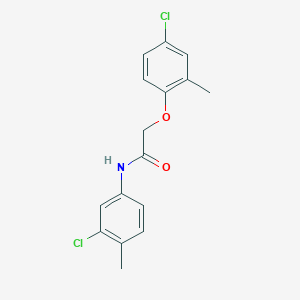

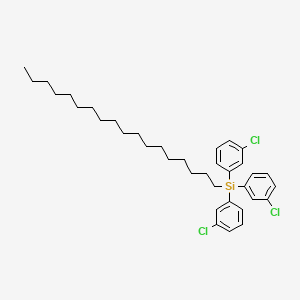

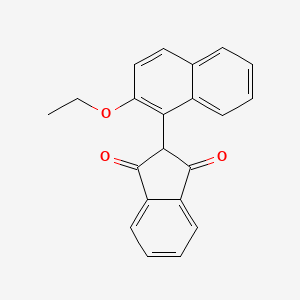



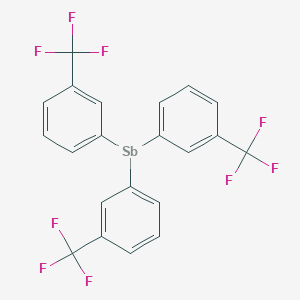

![Ethyl 2-amino-7-hydroxy-8h-1-thiacyclopenta[a]indene-3-carboxylate](/img/structure/B11954705.png)
